molecular formula C8H9BN2O2 B1390529 3-Methyl-7-azaindole-5-boronic acid CAS No. 1454301-64-4

3-Methyl-7-azaindole-5-boronic acid

Cat. No. B1390529
M. Wt: 175.98 g/mol
InChI Key: LBJYMXXCGNAOIP-UHFFFAOYSA-N
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Description

  • Molecular Weight : 258.13 g/mol .

Synthesis Analysis

The synthesis of 3-Methyl-7-azaindole-5-boronic acid involves specific methods, which may vary depending on the literature. One notable approach is catalytic protodeboronation . In this process, pinacol boronic esters (including 1°, 2°, and 3° alkyl boronic esters) are subjected to a radical-based protodeboronation reaction. This method allows for the functionalization of boronic esters, leading to the formation of 3-Methyl-7-azaindole-5-boronic acid .


Molecular Structure Analysis

The molecular structure of 3-Methyl-7-azaindole-5-boronic acid consists of a pyrrolo[2,3-b]pyridine core with a boronic acid group attached at the 5-position. The presence of the methyl group at the 3-position further modifies its properties .

Scientific Research Applications

1. Catalysis in Organic Chemistry

3-Methyl-7-azaindole-5-boronic acid is utilized in the realm of organic chemistry, specifically in catalysis. For instance, boronic acids, including derivatives like 3-Methyl-7-azaindole-5-boronic acid, are instrumental in catalyzing highly enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals. This catalysis is vital for the synthesis of densely functionalized cyclohexanes, contributing significantly to the field of organic synthesis (Hashimoto, Gálvez, & Maruoka, 2015).

2. Modular Synthesis Methods

In synthetic chemistry, 3-Methyl-7-azaindole-5-boronic acid plays a role in facilitating modular synthesis methods. A prominent example is its use in palladium-catalyzed tandem couplings of gem-dichloroolefins, enabling the synthesis of various substituted azaindoles or thienopyrroles (Fang, Yuen, & Lautens, 2007).

3. Fluorescent Chemosensors

Boronic acids, including 3-Methyl-7-azaindole-5-boronic acid, are integral in developing fluorescent chemosensors. These chemosensors are crucial for detecting biological active substances, playing a significant role in disease prevention, diagnosis, and treatment. The unique interactions of boronic acids with various molecules make them suitable for probing carbohydrates and bioactive substances (Huang et al., 2012).

4. Biomedical Applications

In the biomedical field, boronic acid polymers, which could involve derivatives like 3-Methyl-7-azaindole-5-boronic acid, find applications in treating various diseases, including HIV, obesity, diabetes, and cancer. These compounds' unique reactivity and solubility make them suitable for creating new biomaterials (Cambre & Sumerlin, 2011).

5. Sensing and Assembly Applications

3-Methyl-7-azaindole-5-boronic acid contributes to sensing and separation systems due to the ability of boronic acids to form stable boronate esters with diols. These properties are exploited in constructing sensors and separation systems for anions and saccharides (Bull et al., 2013).

properties

IUPAC Name

(3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-5-3-10-8-7(5)2-6(4-11-8)9(12)13/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJYMXXCGNAOIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(NC=C2C)N=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-YL)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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